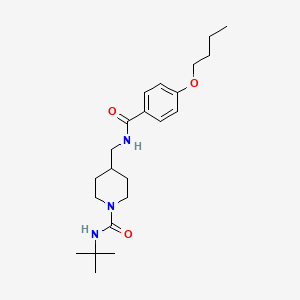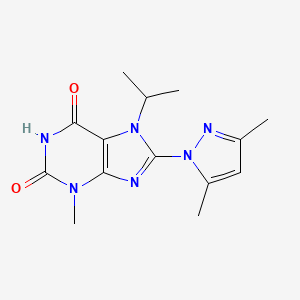
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H35N3O3 and its molecular weight is 389.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Polyamides
Research has demonstrated the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, prepared from specific dicarboxylic acids and aromatic diamines. These polyamides exhibit noncrystalline structures, solubility in polar solvents, and the ability to form transparent, flexible films. They possess significant thermal stability, with high glass transition temperatures and weight loss temperatures, indicating potential applications in materials science for creating durable and heat-resistant polymers (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides from Ether-Carboxylic Acids
Another study focused on aromatic polyamides synthesized from bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone. These polyamides show excellent solubility in organic solvents and can form transparent, tough films, with glass transition temperatures ranging and significant thermal degradation resistance. This suggests their potential for engineering and materials applications requiring robust and durable polymeric materials (Yang, Hsiao, & Yang, 1999).
Novel Impurities in Anti-diabetic Drug Repaglinide
In the pharmaceutical domain, research identifying and synthesizing novel impurities of the anti-diabetic drug Repaglinide has been conducted. This study is crucial for improving drug purity and understanding the chemical stability and degradation pathways of pharmaceutical compounds, thereby enhancing drug safety and efficacy (Kancherla et al., 2018).
Bifunctional Tetraaza Macrocycles Synthesis
The synthesis of bifunctional tetraaza macrocycles, which can be converted into poly(amino carboxylate) chelating agents, highlights the chemical versatility and potential applications in chelation therapy or as contrast agents in medical imaging. This research contributes to the development of new materials and compounds for biomedical applications (McMurry et al., 1992).
Vanilloid Receptor Antagonistic Ligands
Investigations into biarylcarboxybenzamide derivatives as potent vanilloid receptor (VR1) antagonistic ligands suggest potential applications in developing new treatments for pain and inflammation. This research highlights the ongoing efforts to discover new therapeutic agents targeting specific receptors involved in pain pathways (Park et al., 2005).
Properties
IUPAC Name |
4-[[(4-butoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-5-6-15-28-19-9-7-18(8-10-19)20(26)23-16-17-11-13-25(14-12-17)21(27)24-22(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQKXWIXNYHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)



![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)



![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)



![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

